Bzl-nle-ome hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

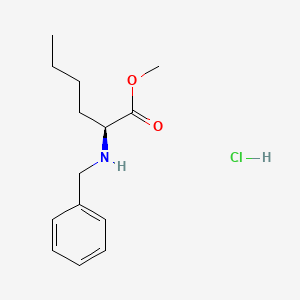

methyl (2S)-2-(benzylamino)hexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-3-4-10-13(14(16)17-2)15-11-12-8-6-5-7-9-12;/h5-9,13,15H,3-4,10-11H2,1-2H3;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMPSIGGKFVSDE-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl-L-norleucine Methyl Ester Hydrochloride (Bzl-Nle-OMe HCl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-L-norleucine methyl ester hydrochloride (Bzl-Nle-OMe HCl) is a synthetic amino acid derivative of significant interest in the fields of medicinal chemistry and pharmaceutical development. As a non-canonical amino acid, it serves as a valuable building block in the synthesis of novel peptides and peptidomimetics. The incorporation of the N-benzyl group and the methyl ester modification imparts unique physicochemical properties, such as enhanced stability and modulated lipophilicity, which are advantageous in the design of therapeutic agents with improved pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, offering insights for its effective utilization in research and drug discovery.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the methyl ester of N-benzyl-L-norleucine. The presence of the hydrochloride salt enhances the compound's solubility in aqueous solutions, facilitating its handling and use in various synthetic and biological applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1122017-35-9 | Chem-Impex |

| Molecular Formula | C₁₄H₂₁NO₂·HCl | Chem-Impex |

| Molecular Weight | 271.79 g/mol | Chem-Impex |

| Appearance | White powder with clumps | Chem-Impex |

| Storage Temperature | 0-8°C | Chem-Impex |

| Solubility | The hydrochloride form suggests improved solubility in water and polar organic solvents. | General knowledge on amino acid hydrochlorides |

| Stability | Stable under recommended storage conditions. Amino acid ester hydrochlorides are generally more stable than the free esters.[1] | General knowledge on amino acid ester hydrochlorides |

Chemical Structure

The molecular structure of this compound features a chiral center at the alpha-carbon, inherited from the L-norleucine precursor. The key functional groups include a secondary amine with a benzyl substituent, a methyl ester at the carboxyl terminus, and a linear six-carbon side chain characteristic of norleucine.

Caption: Molecular structure of Benzyl-L-norleucine methyl ester hydrochloride.

Synthesis of this compound

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of L-Norleucine Methyl Ester Hydrochloride

-

Reactant Preparation: In a round-bottom flask, suspend L-norleucine (1 equivalent) in anhydrous methanol (approximately 10 mL per 1 g of amino acid).

-

Reaction Initiation: Cool the flask in an ice bath. Slowly add freshly distilled trimethylchlorosilane (2 equivalents) to the stirred suspension. The in-situ generation of HCl from the reaction of TMSCl and methanol catalyzes the esterification.[3]

-

Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude L-norleucine methyl ester hydrochloride as a solid. This product can often be used in the next step without further purification.

Step 2: Synthesis of Benzyl-L-norleucine Methyl Ester Hydrochloride (Reductive Amination)

-

Reactant Preparation: Dissolve the L-norleucine methyl ester hydrochloride (1 equivalent) from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Add benzaldehyde (1-1.2 equivalents) to the solution. If starting from the hydrochloride salt, a non-nucleophilic base (e.g., triethylamine, 1 equivalent) may be required to liberate the free amine for imine formation.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the reaction mixture.[4] This reagent is selective for the reduction of the intermediate iminium ion in the presence of the aldehyde.

-

Reaction Progression: Stir the reaction at room temperature and monitor its progress by TLC.

-

Workup and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same solvent. The resulting precipitate is then collected by filtration and dried.

Structural Elucidation and Characterization

The definitive identification and characterization of this compound would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, a singlet for the methyl ester protons (around 3.7 ppm), and multiplets for the protons of the norleucine side chain and the alpha-proton.[5][6]

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester (around 170-175 ppm), the aromatic carbons of the benzyl group, the benzylic methylene carbon, the methoxy carbon of the ester, and the carbons of the norleucine backbone and side chain.[7]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using a technique like electrospray ionization (ESI) would be used to confirm the molecular weight of the protonated molecule [M+H]⁺, providing strong evidence for the elemental composition.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond of the secondary ammonium salt, the C=O stretch of the ester, and the aromatic C-H and C=C bonds of the benzyl group.

Applications in Drug Development

This compound, as a derivative of a non-canonical amino acid, holds significant potential in drug discovery and development.[8]

-

Peptide and Peptidomimetic Synthesis: The primary application of this compound is as a building block in the synthesis of peptides and peptidomimetics.[2] The N-benzyl group can provide steric bulk, influencing the conformation of the resulting peptide and potentially enhancing its binding affinity to biological targets. Furthermore, N-alkylation can increase the metabolic stability of peptides by making the adjacent peptide bond resistant to enzymatic cleavage by proteases.[9]

-

Modulation of Physicochemical Properties: The incorporation of this compound into a peptide sequence can increase its lipophilicity, which may improve its ability to cross cell membranes and enhance oral bioavailability.[10]

-

Enzyme Inhibition and Receptor Binding Studies: This compound can be used in the synthesis of libraries of small molecules and peptides for screening against various biological targets, including enzymes and receptors, to identify novel therapeutic leads.[2]

The use of unnatural amino acids like this compound allows for the exploration of a much wider chemical space compared to using only the 20 proteinogenic amino acids, thereby increasing the probability of discovering drug candidates with novel mechanisms of action and improved therapeutic properties.[]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, related amino acid ester hydrochlorides are known to be irritants to the eyes, skin, and respiratory tract.[12] Therefore, it is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Benzyl-L-norleucine methyl ester hydrochloride is a valuable and versatile building block for researchers in medicinal chemistry and drug development. Its unique structural features offer the potential to create novel peptides and small molecules with enhanced stability, bioavailability, and biological activity. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from closely related analogues. As the demand for more sophisticated and effective therapeutics grows, the utility of specialized amino acid derivatives like this compound is set to expand, paving the way for new discoveries in pharmaceutical science.

References

-

SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]

-

SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]

- Google Patents. The preparation method of amino-acid benzyl ester hydrochloride.

-

Pianeta Chimica. Problem 2. [Link]

-

AIR Unimi. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. [Link]

-

Pangoo.biz. Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link]

-

PubChem. Benzyl 2-aminoacetate hydrochloride. [Link]

-

National Center for Biotechnology Information. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]

-

ResearchGate. 1H, 13C and 15N NMR Spectra of Ni(II) Complex of Schiff Base from (S)-2-(N-Benzylprolyl)amino-5-methylbenzophenone and Glycine. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. [Link]

-

The Daily Scientist. The Application of Non-Canonical Amino Acids in Drug Discovery. [Link]

-

ResearchGate. Synthesis Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. [Link]

-

ResearchGate. Amino acid benzyl ester salts a. [Link]

-

MDPI. Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

ACS Publications. The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

-

ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Royal Society of Chemistry. Amino acids: chemistry, diversity and physical properties. [Link]

-

Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. [Link]

-

The Royal Society of Chemistry. Copies of 1H, 13C, 19F NMR spectra. [Link]

-

ResearchGate. What is the alternate process for preparing ester hydrochloride? [Link]

-

MDPI. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. [Link]

-

EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

-

Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

Sources

- 1. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 6. rsc.org [rsc.org]

- 7. scielo.org.mx [scielo.org.mx]

- 8. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]

- 9. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biosynth.com [biosynth.com]

- 12. Benzyl 2-aminoacetate hydrochloride | C9H12ClNO2 | CID 11701227 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-alpha-benzyl-L-norleucine Methyl Ester Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of N-alpha-benzyl-L-norleucine methyl ester hydrochloride, a key building block for researchers, chemists, and drug development professionals. Its unique structural features make it a valuable component in the synthesis of novel peptides and small molecules with therapeutic potential. This document delves into its chemical properties, provides a detailed synthesis pathway with mechanistic insights, and explores its applications in the development of bioactive compounds.

Core Concepts: Understanding the Molecular Advantage

N-alpha-benzyl-L-norleucine methyl ester hydrochloride is a derivative of the non-proteinogenic amino acid L-norleucine. Its structure incorporates three key functionalities that confer distinct advantages in medicinal chemistry and peptide design:

-

The L-norleucine Scaffold: As an isomer of leucine, norleucine's linear n-butyl side chain provides a unique hydrophobic character that can influence the binding of a molecule to its biological target. The incorporation of non-canonical amino acids like norleucine into peptides can enhance their enzymatic stability and bioavailability.[1]

-

The N-alpha-benzyl Group: The benzyl group attached to the alpha-amino group serves multiple purposes. It can act as a protecting group in peptide synthesis and also contribute to the overall pharmacological profile of the final molecule through hydrophobic interactions with target proteins.[2]

-

The Methyl Ester: The methyl esterification of the carboxylic acid group protects it from participating in unwanted side reactions during synthesis and enhances the compound's solubility in organic solvents.

-

The Hydrochloride Salt: The hydrochloride form of the compound improves its stability and handling properties, making it a readily usable crystalline solid.[2]

These features combined make N-alpha-benzyl-L-norleucine methyl ester hydrochloride a versatile tool for creating complex molecules aimed at specific biological pathways.[2]

Physicochemical and Structural Data

A clear understanding of the fundamental properties of N-alpha-benzyl-L-norleucine methyl ester hydrochloride is crucial for its effective use in research and development.

| Property | Value |

| Molecular Formula | C₁₄H₂₂ClNO₂ |

| Molecular Weight | 271.79 g/mol |

| Appearance | White to off-white crystalline powder |

| Chirality | L-configuration at the alpha-carbon |

| Solubility | Soluble in methanol and other polar organic solvents |

Synthesis Pathway: A Two-Step Approach

The synthesis of N-alpha-benzyl-L-norleucine methyl ester hydrochloride is typically achieved through a reliable two-step process: the esterification of L-norleucine followed by the N-benzylation of the resulting amino ester.

Step 1: Esterification of L-Norleucine

The first step involves the conversion of the carboxylic acid group of L-norleucine to its methyl ester. A common and efficient method for this transformation is the use of trimethylchlorosilane (TMSCl) in methanol. This in situ generation of hydrochloric acid catalyzes the esterification under mild conditions.

Experimental Protocol: Synthesis of L-Norleucine Methyl Ester Hydrochloride

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-norleucine (1.0 equivalent) in anhydrous methanol.

-

Reagent Addition: Cool the suspension in an ice bath and slowly add freshly distilled trimethylchlorosilane (2.0 equivalents) dropwise with vigorous stirring.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is L-norleucine methyl ester hydrochloride, which can be used in the next step without further purification.

Step 2: N-Benzylation via Reductive Amination

The second step is the selective benzylation of the primary amine of L-norleucine methyl ester hydrochloride. Reductive amination is the method of choice for this transformation, involving the reaction of the amine with benzaldehyde to form an imine intermediate, which is then reduced to the secondary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this purpose.[3]

Experimental Protocol: Synthesis of N-alpha-benzyl-L-norleucine Methyl Ester Hydrochloride

-

Reaction Setup: To a solution of L-norleucine methyl ester hydrochloride (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzaldehyde (1.0-1.2 equivalents) and a mild base like triethylamine (1.0 equivalent) to neutralize the hydrochloride salt.

-

Imine Formation: Stir the mixture at room temperature to allow for the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically stirred at room temperature until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-alpha-benzyl-L-norleucine methyl ester.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Caption: Overall synthesis pathway for N-alpha-benzyl-L-norleucine methyl ester hydrochloride.

Applications in Drug Discovery and Development

The unique structural characteristics of N-alpha-benzyl-L-norleucine methyl ester hydrochloride make it a valuable building block in several areas of therapeutic research.

Peptide Synthesis

The primary application of this compound is in peptide synthesis.[2] The incorporation of the N-benzyl-L-norleucine moiety can confer several desirable properties to a peptide:

-

Enhanced Enzymatic Stability: The non-natural norleucine residue and the N-alkylation can protect the peptide from degradation by proteases, leading to a longer in-vivo half-life.[1]

-

Increased Hydrophobicity: The n-butyl and benzyl groups increase the overall hydrophobicity of the peptide, which can be crucial for its interaction with biological membranes or hydrophobic pockets of target proteins.[4]

-

Conformational Constraints: The N-benzyl group can introduce conformational rigidity into the peptide backbone, which can lead to higher receptor affinity and selectivity.

Caption: Benefits of incorporating N-benzyl-L-norleucine into peptides.

Development of Bioactive Small Molecules

Beyond peptide synthesis, N-alpha-benzyl-L-norleucine methyl ester hydrochloride can serve as a chiral scaffold for the synthesis of small molecule drug candidates. Research on related N-benzoyl amino acid esters has demonstrated their potential as antifungal agents.[5] The structural motifs present in this compound are also found in molecules with other reported biological activities, including:

-

Enzyme Inhibition: The amino acid backbone can be tailored to fit into the active site of enzymes, while the benzyl and norleucine side chains can provide key binding interactions.

-

Receptor Binding: The defined stereochemistry and hydrophobicity of the molecule are important features for achieving high-affinity and selective binding to cell surface or intracellular receptors.[2]

Analytical Characterization

The identity and purity of N-alpha-benzyl-L-norleucine methyl ester hydrochloride should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. The spectra should show characteristic signals for the aromatic protons of the benzyl group, the protons of the norleucine side chain, the methoxy group of the ester, and the alpha-proton.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) can be used. The purity is determined by the area of the main peak relative to any impurity peaks.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak corresponding to the free base should be observed.

Conclusion and Future Perspectives

N-alpha-benzyl-L-norleucine methyl ester hydrochloride is a valuable and versatile building block in medicinal chemistry and drug discovery. Its synthesis is straightforward, and its incorporation into peptides and small molecules can impart beneficial properties such as enhanced stability and hydrophobicity. As the demand for more effective and stable therapeutics continues to grow, the use of non-canonical amino acid derivatives like N-alpha-benzyl-L-norleucine methyl ester hydrochloride is expected to play an increasingly important role in the design and development of the next generation of drugs.

References

-

A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. Available at: [Link].

-

Reductive Amination. YouTube. (2023). Available at: [Link].

-

Reductive Amination of Aldehyde Ester from Vegetable Oils to Produce Amino Ester in the Presence of Anhydrous Ammonia. ResearchGate. (2025). Available at: [Link].

-

Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. ResearchGate. Available at: [Link].

-

A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. Available at: [Link].

-

Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available at: [Link].

-

Biosynthesis and Incorporation into Protein of Norleucine by Escherichia coli. Journal of Biological Chemistry. (2025). Available at: [Link].

-

A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules. (2024). Available at: [Link].

-

HPLC data of (RS)-α-methyl benzyl amine before catalysed by (R)-specific transaminase... ResearchGate. Available at: [Link].

-

Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. Nature Communications. (2022). Available at: [Link].

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. Available at: [Link].

-

N-alpha-Benzyl-N-alpha-methyl-L-phenylalanine methyl ester hydrochloride. Amerigo Scientific. Available at: [Link].

-

Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link].

-

Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety. (2014). Available at: [Link].

-

Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. Frontiers in Bioengineering and Biotechnology. (2022). Available at: [Link].

-

Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. ACS Catalysis. (2021). Available at: [Link].

-

Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules. (2016). Available at: [Link].

-

Determination of the optical purity of (R)-terbutaline by 1H-NMR and RP-LC using chiral derivatizing agent, (S)-(-)-alpha-methylbenzyl isocyanate. Journal of Pharmaceutical and Biomedical Analysis. (2001). Available at: [Link].

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances. (2023). Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Sodium triacetoxyborohydride [organic-chemistry.org]

- 4. Frontiers | Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters [frontiersin.org]

- 5. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

Solubility profile of Bzl-nle-ome hcl in common lab solvents

An In-Depth Technical Guide to the Solubility Profile of N-Benzoyl-L-norleucine methyl ester hydrochloride (Bzl-Nle-OMe HCl)

Abstract

N-Benzoyl-L-norleucine methyl ester hydrochloride (this compound) is a protected amino acid derivative crucial for peptide synthesis and related research areas. A thorough understanding of its solubility is paramount for its effective use, influencing reaction kinetics, purification, and formulation. This guide provides a comprehensive analysis of the solubility characteristics of this compound. We delve into the theoretical principles governing its solubility by examining its molecular structure, predict its behavior in a range of common laboratory solvents, and provide a definitive, field-proven experimental protocol for researchers to determine precise thermodynamic solubility. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling them to handle and utilize this compound with confidence and precision.

Introduction: The Importance of a Well-Defined Solubility Profile

N-Benzoyl-L-norleucine methyl ester hydrochloride is a derivative of the non-proteinogenic amino acid L-norleucine, featuring a benzoyl (Bzl) protecting group on the amine and a methyl ester (OMe) on the carboxyl group. It is supplied as a hydrochloride (HCl) salt, a common strategy to enhance the aqueous solubility and stability of amino acid derivatives, facilitating easier handling and incorporation into various formulations[1][2].

The solubility of a reagent is not merely a physical constant; it is a critical parameter that dictates its utility in the laboratory. For a synthetic chemist, it determines the choice of solvent for a reaction, influencing reaction rates and yield. For a process chemist, it is fundamental for developing crystallization and purification protocols. In drug discovery, poor solubility can be a major obstacle, leading to issues with bioavailability and formulation[3]. Therefore, a well-characterized solubility profile is the foundation for reliable and reproducible scientific outcomes.

Molecular Structure Analysis and Predicted Solubility

The solubility of this compound is governed by the interplay of its different structural motifs, embodying the principle of "like dissolves like".

-

Hydrophilic (Polar) Moieties:

-

Hydrochloride Salt (-NH₂⁺Cl⁻): The protonated amine hydrochloride is ionic and represents the most significant contributor to aqueous and polar solvent solubility.

-

Methyl Ester (-COOCH₃): The ester group is polar and can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.

-

-

Lipophilic (Nonpolar) Moieties:

-

Benzoyl Group (C₆H₅CO-): The aromatic ring is large and hydrophobic, driving solubility in nonpolar organic solvents.

-

Norleucine Side Chain (-CH₂(CH₂)₂CH₃): The linear four-carbon alkyl side chain is distinctly nonpolar and lipophilic.

-

This dual nature—a polar, ionic head and a significant nonpolar body—makes this compound an amphiphilic molecule. Its solubility will thus be highly dependent on the solvent's ability to accommodate these competing characteristics. We can predict that it will exhibit favorable solubility in polar organic solvents that can interact with both the ionic and nonpolar regions of the molecule.

Logical Flow for Solubility Prediction

The following diagram illustrates the reasoning used to predict the compound's solubility based on its structural features.

Caption: Predictive logic for this compound solubility.

Qualitative Solubility Profile

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale / Causality |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents have high dielectric constants and are excellent at solvating both the ionic hydrochloride and the large nonpolar moieties. This is the recommended class for preparing stock solutions.[8] |

| Polar Protic | Methanol, Ethanol | Soluble | These alcohols can form hydrogen bonds with the ester and effectively solvate the hydrochloride salt. Their alkyl portions also interact favorably with the nonpolar parts of the molecule.[4] |

| Polar Protic | Water | Sparingly Soluble | The hydrochloride salt promotes aqueous solubility. However, the large, hydrophobic benzoyl group and norleucine side chain will significantly limit its solubility in water. Solubility is expected to be pH-dependent.[9][10] |

| Halogenated | Dichloromethane (DCM), Chloroform | Sparingly Soluble | These solvents are of intermediate polarity and can solvate the nonpolar regions well, but are less effective at solvating the ionic hydrochloride salt, limiting overall solubility.[4] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Insoluble | These solvents have low polarity and are poor at solvating the ionic hydrochloride salt, leading to very low solubility. |

| Nonpolar Hydrocarbon | Hexane, Toluene, Ethyl Acetate | Insoluble | The highly polar, ionic nature of the hydrochloride salt completely dominates, preventing dissolution in these nonpolar environments.[4] |

Authoritative Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain precise, quantitative solubility data, an experimental determination is required. The shake-flask method is the gold-standard for measuring thermodynamic (equilibrium) solubility[11][12]. It involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the saturated supernatant.

This protocol is a self-validating system; by measuring the concentration at multiple time points (e.g., 24 and 48 hours) and confirming the value is no longer changing, the researcher verifies that equilibrium has been achieved[12].

Workflow for Shake-Flask Solubility Determination

Caption: Experimental workflow for the Shake-Flask Method.

Step-by-Step Methodology

-

Materials & Reagents:

-

This compound (solid, high purity)

-

Solvent of interest (HPLC grade or higher)

-

Calibrated analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Calibrated micropipettes

-

Volumetric flasks

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC or LC-MS system with a suitable column (e.g., C18)

-

-

Protocol:

-

Preparation: Add an excess amount of this compound to a glass vial. "Excess" means enough solid should remain undissolved at equilibrium. A starting point is to add ~10-20 mg of solid to 1-2 mL of the test solvent. The exact mass should be recorded.

-

Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate the suspension for at least 24 hours to ensure equilibrium is reached.[3][11] For robust analysis, prepare parallel samples to be tested at 24h and 48h to confirm that the measured concentration is stable.

-

Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To separate the saturated liquid phase from the undissolved solid, either:

-

Centrifugation (Preferred): Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes). This minimizes potential solute loss from filter adsorption.

-

Filtration: Use a syringe to draw up the supernatant and pass it through a solvent-compatible 0.22 µm syringe filter. Self-Validation Step: Discard the first ~20% of the filtrate to saturate any potential binding sites on the filter membrane.[12]

-

-

Sample Preparation for Analysis: Immediately after separation, carefully pipette a precise volume of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable solvent (often the mobile phase for HPLC). A large dilution factor (e.g., 100x or 1000x) is typically required. Prepare several dilutions to ensure one falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. The concentration of this compound is determined by comparing the instrument response to a standard calibration curve prepared from known concentrations of the compound.

-

Calculation: Calculate the original concentration in the saturated supernatant by multiplying the measured concentration of the diluted sample by the dilution factor. The result is the thermodynamic solubility of this compound in that solvent at the specified temperature.

-

Conclusion and Practical Recommendations

The solubility of N-Benzoyl-L-norleucine methyl ester hydrochloride is a direct consequence of its amphiphilic chemical structure. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF and polar protic solvents such as methanol and ethanol. Its solubility in water is expected to be limited by its significant nonpolar character, while it is predicted to be insoluble in nonpolar solvents like hexane.

For practical applications, we recommend the following:

-

Stock Solutions: Prepare high-concentration stock solutions in DMSO or DMF.

-

Reaction Solvents: Methanol and ethanol are excellent choices for reactions where protic solvents are acceptable.

-

Aqueous Buffers: When working in aqueous media, be aware that solubility is likely limited and pH-dependent. Always verify that the compound is fully dissolved at the intended concentration to avoid misleading results.

For applications requiring precise solubility data, the provided shake-flask protocol offers a robust and reliable method for generating authoritative, publication-quality results.

References

-

Mishra, P., et al. (2008). Synthesis, characterization and in vitro anti-inflammatory and analgesic evaluation of amide prodrugs of flurbiprofen. Acta Pharmaceutica, 19(1). Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. Retrieved from [Link]

-

Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data, 67(6), 1434–1444. Retrieved from [Link]

-

Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 949–951. Retrieved from [Link]

-

Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 254-261. Retrieved from [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

ElShaer, A., et al. (2016). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. ResearchGate. Retrieved from [Link]

-

Jørgensen, C. B., et al. (2018). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta, 1037, 1-16. Retrieved from [Link]

-

Spiber Inc. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. PubMed Central. Retrieved from [Link]

-

Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. ResearchGate. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Solubility Lab. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Retrieved from [Link]

-

Wen, H., & Li, Y. (2016). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 17(3), 758-762. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

-

SciELO México. (2019). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 63(2). Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. scielo.br [scielo.br]

- 5. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spiber.inc | Official Website [spiber.inc]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. researchgate.net [researchgate.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. researchgate.net [researchgate.net]

Norleucine in Peptide Therapeutics: Structural Isosterism for Enhanced Stability and Potency

The following technical guide is structured to provide an authoritative, deep-dive analysis of Norleucine (Nle) in peptide engineering, adhering to the specified requirements for autonomy, scientific integrity, and visualization.

Executive Summary

Norleucine (Nle), a non-proteinogenic amino acid, represents a critical tool in modern peptide drug discovery.[1] As a structural isostere of Methionine (Met), Nle offers a strategic solution to the inherent oxidative instability of sulfur-containing residues while maintaining—or often enhancing—biological potency. This guide details the physicochemical rationale for Nle incorporation, its impact on receptor pharmacology and pharmacokinetics, and provides validated protocols for its synthesis and stability assessment.

Physicochemical Rationale: The Methionine-Norleucine Switch[2]

The primary driver for incorporating Norleucine into bioactive peptides is the "Methionine Problem." Methionine contains a thioether side chain susceptible to oxidation by reactive oxygen species (ROS) in vivo and during manufacturing/storage. This oxidation converts Met to Methionine Sulfoxide (Met(O)) and subsequently to Methionine Sulfone (Met(O2)), often resulting in:

-

Loss of Potency: Altered side-chain polarity disrupts hydrophobic pockets in receptor binding sites.

-

Aggregation: Oxidized species can induce conformational changes leading to fibrillation.

-

Reduced Shelf-life: Stringent storage conditions are required to prevent degradation.

Norleucine as the Solution: Norleucine replaces the sulfur atom of Methionine with a methylene group (-CH2-).

-

Isosterism: The side chain length and van der Waals volume of Nle are nearly identical to Met.

-

Lipophilicity: Nle is slightly more lipophilic than Met, often increasing affinity for hydrophobic receptor pockets.

-

Inertness: The all-carbon side chain is chemically inert to standard oxidative conditions, rendering the peptide immune to Met-specific oxidative degradation.

Comparative Properties Table

| Feature | L-Methionine (Met) | L-Norleucine (Nle) | Impact on Drug Design |

| Side Chain | -(CH₂)₂-S-CH₃ | -(CH₂)₂-CH₂-CH₃ | Nle removes the reactive sulfur center.[2] |

| Oxidation Potential | High (forms sulfoxide/sulfone) | Negligible | Nle dramatically improves stability and shelf-life.[2] |

| Hydropathy Index | 1.9 (Kyte-Doolittle) | ~3.8 (Estimated) | Nle increases hydrophobicity, aiding membrane penetration. |

| Proteolytic Stability | Standard | Enhanced | Non-canonical structure can retard protease recognition.[4] |

Biological Activities and Therapeutic Applications[1][5][6][7][8][9][10][11][12][13]

Potency Enhancement: The Melanocortin Case Study

The most prominent example of Nle bioactivity is in the modification of

-

Mechanism: Substitution of Met4 with Nle4, often combined with D-Phe7, yields analogues like Afamelanotide (Scenesse®) and Melanotan II .

-

Causality: The Nle4 substitution prevents oxidation, but more importantly, the increased hydrophobicity stabilizes the bioactive

-turn conformation required for binding to Melanocortin receptors (MC1R). This results in super-agonist activity, with potency increasing 10-1000 fold over the native hormone.

Antimicrobial Peptides (AMPs)

In AMP design, Nle is used to tune the hydrophobic moment of amphipathic helices.

-

Membrane Disruption: AMPs kill bacteria by disrupting lipid bilayers. This requires a delicate balance of cationic charge (to attract to bacteria) and hydrophobicity (to insert into the membrane).

-

Tuning: Replacing Leucine or Methionine with Norleucine allows researchers to incrementally increase hydrophobicity without altering steric bulk, optimizing the "kill mechanism" while minimizing toxicity to mammalian cells.

Protease Resistance

Incorporating non-canonical amino acids like Nle (especially in the D-configuration, though L-Nle also has effects) alters the local topography of the peptide backbone. This steric alteration often prevents endopeptidases from effectively docking and cleaving the peptide bond, thereby extending the plasma half-life (

Experimental Methodologies

Protocol 1: Solid Phase Peptide Synthesis (SPPS) of Nle-Containing Peptides

This protocol utilizes Fmoc chemistry, the industry standard for therapeutic peptide production. It is self-validating via the Kaiser test and HPLC analysis.[2]

Materials:

-

Resin: Rink Amide MBHA resin (loading 0.5-0.7 mmol/g).[2]

-

Amino Acids: Fmoc-Nle-OH, Fmoc-AA-OH (standard protected amino acids).[2]

-

Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure.

-

Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), Piperidine.

Workflow:

-

Resin Swelling:

-

Weigh 0.1 mmol resin into a reaction vessel.

-

Swell in DCM for 20 mins; drain. Wash with DMF (3x).

-

-

Fmoc Deprotection:

-

Add 20% Piperidine in DMF (5 mL). Shake for 3 mins; drain.

-

Add fresh 20% Piperidine in DMF (5 mL). Shake for 12 mins; drain.

-

Wash: DMF (3x), DCM (3x), DMF (3x).[5]

-

Validation: UV absorbance of the piperidine wash can quantify Fmoc removal.

-

-

Coupling (The Nle Step):

-

Dissolve Fmoc-Nle-OH (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in minimal DMF.

-

Add DIC (0.4 mmol, 4 eq).

-

Add mixture to resin immediately. Shake for 60 mins at Room Temp.

-

Note: Nle couples with kinetics similar to Leucine; no extended time is usually necessary.

-

-

Washing & Capping:

-

Drain and wash with DMF (3x).[5]

-

Self-Validation (Kaiser Test): Take a few beads. Add Ninhydrin reagents. Blue = Incomplete coupling (repeat step 3). Colorless/Yellow = Complete coupling (proceed).

-

-

Cleavage:

-

After completing the sequence, wash resin with DCM.[5] Dry under N2.

-

Add Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5). Shake 2-3 hours.

-

Precipitate filtrate in cold Diethyl Ether. Centrifuge to collect the white pellet.

-

Protocol 2: Comparative Oxidative Stability Assay

This assay validates the stability claim of Nle-peptides versus their Met-containing parent sequences.[2]

Methodology:

-

Preparation: Dissolve Peptide A (Met-containing) and Peptide B (Nle-analogue) in PBS (pH 7.[2]4) to a concentration of 1 mg/mL.

-

Stress Induction: Add Hydrogen Peroxide (

) to a final concentration of 0.5% (v/v). -

Incubation: Incubate at 37°C.

-

Sampling: Aliquot samples at T=0, 1h, 4h, and 24h. Quench oxidation immediately with Methionine (excess) or Catalase.

-

Analysis (RP-HPLC):

-

Inject samples onto a C18 column.

-

Gradient: 5-65% ACN in water (+0.1% TFA).[2]

-

Interpretation:

-

Peptide A (Met): Will show a "split" peak or a new peak eluting earlier (Met-sulfoxide is more polar/hydrophilic).[2]

-

Peptide B (Nle): Should show a single, unchanged peak at all time points, confirming oxidative resistance.

-

-

Visualization and Mechanisms

Diagram 1: The Norleucine Stability Mechanism

This diagram illustrates the divergent pathways of Methionine and Norleucine under oxidative stress, highlighting why Nle is the superior choice for stability.

Caption: Comparative oxidative pathways showing Methionine degradation vs. Norleucine stability.

Diagram 2: SPPS Workflow for Nle Incorporation

A logical flow of the synthesis protocol described above.

Caption: Step-by-step Solid Phase Peptide Synthesis (SPPS) workflow for Nle-peptide production.

References

-

Sawyer, T. K., et al. (1980). "4-Norleucine, 7-D-phenylalanine-alpha-melanocyte-stimulating hormone: A highly potent alpha-melanotropin with ultralong biological activity."[2] Proceedings of the National Academy of Sciences, 77(10), 5754–5758. Link

-

Manning, M., et al. (2018). "Peptide-based drug design: here and now." Drug Discovery Today, 23(10), 1754-1764. Link

-

Hruby, V. J., et al. (1990). "Design of conformationally constrained peptides with high affinity and selectivity for cell surface receptors." Biochemical Journal, 268(2), 249–262. Link

-

Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27. Link

-

Loffet, A. (2002). "Peptides as drugs: Is there a market?" Journal of Peptide Science, 8(1), 1-7. Link

Sources

Norleucine as a Methionine Isostere in Peptides: A Technical Guide to Enhance Stability and Function

Introduction: The Challenge of Methionine and the Norleucine Solution

In the landscape of peptide-based drug development and research, the inherent liabilities of certain amino acid residues present significant hurdles. Methionine (Met), with its thioether side chain, is a primary concern due to its susceptibility to oxidation.[1][2] This oxidative degradation can lead to a loss of biological activity, altered receptor binding, and reduced shelf-life of peptide therapeutics. The oxidation of methionine to methionine sulfoxide or sulfone introduces a polar group, which can disrupt the peptide's conformation and function.[3][4]

To circumvent these issues, medicinal chemists and peptide scientists often turn to isosteric replacement, a strategy that involves substituting a vulnerable amino acid with a non-proteinogenic counterpart that mimics its size, shape, and general physicochemical properties but lacks the chemical instability. Norleucine (Nle), an isomer of leucine with a linear four-carbon side chain, has emerged as an exemplary isostere for methionine.[5] It is structurally similar to methionine, with its side chain closely resembling the length and volume of methionine's, but critically, it lacks the oxidizable sulfur atom. This substitution can enhance the stability of peptides against oxidative damage while often preserving or, in some cases, even improving their biological function.[2][6]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices for utilizing norleucine as a methionine isostere in peptides. We will delve into the comparative properties of these amino acids, provide detailed experimental protocols for the synthesis and analysis of norleucine-containing peptides, and present case studies that underscore the practical benefits of this strategic substitution.

I. Physicochemical Properties: A Tale of Two Side Chains

The rationale for using norleucine as a methionine isostere is grounded in their structural and chemical similarities, as well as their key differences. Understanding these properties is crucial for predicting the impact of this substitution on peptide structure and function.

| Property | Methionine (Met) | Norleucine (Nle) | Significance of the Difference |

| Structure | Contains a flexible thioether side chain (-CH2-CH2-S-CH3) | Possesses a linear aliphatic side chain (-CH2-CH2-CH2-CH3) | Nle lacks the sulfur atom, rendering it resistant to oxidation. The linear nature of the Nle side chain can subtly influence local conformation compared to the kinked Met side chain. |

| Hydrophobicity | Moderately hydrophobic | More hydrophobic than Methionine | The increased hydrophobicity of Nle can influence peptide folding, membrane interactions, and binding to hydrophobic pockets of target proteins. |

| Oxidation Potential | Prone to oxidation to methionine sulfoxide and sulfone | Not susceptible to oxidation | This is the primary driver for the substitution, leading to enhanced chemical stability of the peptide.[2] |

| Flexibility | The Cγ-S bond allows for some rotational flexibility. | The all-carbon side chain has a different rotational profile. | These differences in flexibility can have minor effects on the conformational entropy of the peptide. |

| Biological Recognition | Can be specifically recognized by certain enzymes and receptors. | Generally considered a "silent" substitution, but can alter binding affinity in some cases. | While often preserving biological activity, the substitution is not always benign and its impact must be empirically validated. |

II. Strategic Implementation: Synthesis and Purification of Norleucine-Containing Peptides

The incorporation of norleucine into a peptide sequence is readily achievable using standard solid-phase peptide synthesis (SPPS) methodologies. The process is nearly identical to the incorporation of any other standard Fmoc-protected amino acid.

A. Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic norleucine-containing peptide on a rink amide resin to yield a C-terminally amidated peptide.

1. Resin Preparation and Swelling:

-

Weigh an appropriate amount of Rink Amide resin (e.g., 300 mg for a 0.1 mmol scale synthesis) and place it into a fritted peptide synthesis vessel.

-

Add dimethylformamide (DMF) to swell the resin for at least 1 hour with gentle agitation.

-

After swelling, drain the DMF.

2. First Amino Acid Loading (if starting with a new resin):

-

This step is for loading the first amino acid onto the resin. If using a pre-loaded resin, proceed to step 3.

-

Dissolve 3 equivalents of the Fmoc-protected C-terminal amino acid and 7.5 equivalents of N,N-diisopropylethylamine (DIPEA) in dry dichloromethane (DCM).

-

Add the solution to the resin and agitate for 30-60 minutes at room temperature.

-

Wash the resin with DMF (3x) and DCM (3x).

3. Iterative Deprotection and Coupling Cycles:

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5x).

-

-

Amino Acid Coupling (for Norleucine or other amino acids):

-

In a separate vial, dissolve 3 equivalents of Fmoc-Nle-OH (or the next amino acid in the sequence), 3 equivalents of a coupling agent (e.g., HBTU), and 6 equivalents of DIPEA in DMF.

-

Pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate for 1-2 hours at room temperature. The completion of the coupling can be monitored using a Kaiser test.

-

Drain the coupling solution and wash the resin with DMF (5x).

-

-

Repeat this deprotection and coupling cycle for each amino acid in the peptide sequence.

4. Final Deprotection and Cleavage from Resin:

-

After the final coupling step, perform a final Fmoc deprotection as described above.

-

Wash the resin with DMF (5x) and then with DCM (5x).

-

Dry the resin under a stream of nitrogen.

-

Prepare a cleavage cocktail. For a standard peptide, a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 is commonly used.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate for 2-3 hours at room temperature.

-

Filter the cleavage mixture to separate the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Diagram: Fmoc-SPPS Workflow for Norleucine-Containing Peptides

Caption: General workflow for the synthesis of a norleucine-containing peptide via Fmoc-SPPS.

B. Experimental Protocol: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide obtained after cleavage is a mixture of the desired product and various synthesis-related impurities. RP-HPLC is the standard method for purifying synthetic peptides.[7][8]

1. Sample Preparation:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile, or a solution containing a denaturant like guanidine hydrochloride for poorly soluble peptides.

-

Filter the dissolved peptide solution through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC System and Conditions:

-

Column: A C18 reversed-phase column is typically used. The choice of column dimensions will depend on the amount of peptide to be purified.

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

-

Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage is used to elute the peptide. A typical gradient might be 5-65% B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.

-

Detection: UV absorbance is monitored at 210-220 nm.

3. Purification Procedure:

-

Inject the filtered crude peptide solution onto the equilibrated HPLC column.

-

Run the separation using the defined gradient.

-

Collect fractions corresponding to the major peak, which is typically the desired peptide.

-

Analyze the collected fractions for purity using analytical RP-HPLC.

-

Pool the fractions containing the pure peptide (>95% purity).

-

Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

III. Analytical Characterization: Ensuring Identity and Purity

Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized norleucine-containing peptide.

A. Experimental Protocol: Mass Spectrometry (MS)

Mass spectrometry is used to confirm that the synthesized peptide has the correct molecular weight.[9][10]

1. Sample Preparation:

-

Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

2. Analysis:

-

Analyze the sample using either Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

-

Compare the observed molecular weight with the calculated theoretical molecular weight of the norleucine-containing peptide. The substitution of methionine with norleucine results in a predictable mass shift.

B. Experimental Protocol: Analytical RP-HPLC

Analytical RP-HPLC is used to determine the purity of the final peptide product.[8][11]

1. HPLC System and Conditions:

-

Use a high-resolution analytical C18 column.

-

Employ a faster gradient than that used for preparative HPLC (e.g., 5-95% B over 20 minutes) to obtain sharp peaks.

-

Monitor UV absorbance at 214 nm and 280 nm.

2. Data Analysis:

-

Integrate the peak areas in the chromatogram.

-

Calculate the purity of the peptide as the percentage of the area of the main peak relative to the total area of all peaks.

C. Experimental Protocol: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[2][12] This is particularly important to determine if the Met to Nle substitution has induced any significant conformational changes.

1. Sample Preparation:

-

Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a known concentration. The buffer should not have a high absorbance in the far-UV region.

2. Data Acquisition:

-

Acquire CD spectra in the far-UV region (typically 190-260 nm) using a CD spectrometer.

-

Record the spectra at a controlled temperature.

3. Data Analysis:

-

Process the raw data by subtracting the spectrum of the buffer.

-

Convert the data to mean residue ellipticity.

-

Analyze the spectra to estimate the percentage of α-helix, β-sheet, and random coil structures. Compare the spectrum of the norleucine-containing peptide to that of the native methionine-containing peptide to identify any conformational changes.

IV. Functional Assessment: Oxidative Stability and Biological Activity

The primary motivation for replacing methionine with norleucine is to enhance stability against oxidation. It is crucial to experimentally verify this increased stability and to assess the impact of the substitution on the peptide's biological activity.

A. Experimental Protocol: Comparative Oxidative Stability Assay

This protocol describes a method to compare the oxidative stability of a methionine-containing peptide with its norleucine-substituted analog.[13]

1. Peptide Preparation:

-

Prepare stock solutions of both the methionine-containing peptide and the norleucine-containing peptide of the same concentration in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.6).

2. Oxidation Induction:

-

To aliquots of each peptide solution, add hydrogen peroxide (H₂O₂) to a final concentration of 0.1% (w/v).

-

Incubate the solutions at 25°C.

-

At various time points (e.g., 0, 10, 30, 60, and 120 minutes), take an aliquot from each reaction and quench the oxidation by adding an excess of a reducing agent like methionine or by immediate analysis.

3. HPLC Analysis:

-

Analyze the samples from each time point by analytical RP-HPLC.

-

For the methionine-containing peptide, monitor the decrease in the area of the peak corresponding to the native peptide and the appearance of new peaks corresponding to the oxidized forms (methionine sulfoxide).

-

For the norleucine-containing peptide, the chromatogram should remain largely unchanged over time.

4. Data Analysis:

-

Plot the percentage of the remaining native peptide as a function of time for both peptides. This will provide a quantitative comparison of their oxidative stability.

Diagram: Comparative Oxidative Stability Workflow

Caption: Workflow for comparing the oxidative stability of Met- and Nle-peptides.

B. Biological Activity Assays

The choice of biological assay will be specific to the peptide's function. It is essential to perform a side-by-side comparison of the native methionine-containing peptide and the norleucine-substituted analog.

Examples of relevant assays include:

-

Receptor Binding Assays: To determine if the substitution affects the peptide's affinity for its target receptor.[4][9]

-

Cell-Based Functional Assays: To measure the biological response elicited by the peptide, such as second messenger activation, cell proliferation, or inhibition of a specific cellular process.

-

Enzyme Inhibition Assays: If the peptide is an enzyme inhibitor, its inhibitory potency (e.g., IC₅₀) should be determined.

V. Case Studies: Norleucine in Action

The practical utility of substituting methionine with norleucine has been demonstrated in numerous studies.

-

Amyloid-β Peptide: The amyloid-β (Aβ) peptide is central to the pathology of Alzheimer's disease, and its neurotoxicity has been linked to the oxidation of the methionine residue at position 35.[14][15] Studies have shown that replacing Met35 with norleucine can significantly reduce the neurotoxic effects of Aβ peptides, highlighting the critical role of methionine oxidation in Aβ-mediated pathology.[16]

-

Cytochrome P450: In a study where all 13 methionine residues in the heme domain of cytochrome P450 BM-3 were replaced with norleucine, the resulting enzyme exhibited a nearly two-fold increase in peroxygenase activity.[5][6] This demonstrates that in some cases, the substitution can not only enhance stability but also improve the desired biological function.

-

Antimicrobial Peptides: In the antimicrobial peptide PGLa, substituting methionine with norleucine resulted in a peptide with comparable bacteriostatic and hemolytic activities.[10] This indicates that for certain peptides, the substitution is well-tolerated and effectively preserves biological function while eliminating the risk of oxidative inactivation.

VI. Conclusion and Future Perspectives

The substitution of methionine with its non-oxidizable isostere, norleucine, is a powerful and well-established strategy in peptide chemistry and drug development. This seemingly subtle modification can profoundly enhance the chemical stability of peptides, thereby improving their shelf-life and therapeutic potential. The straightforward incorporation of norleucine using standard SPPS protocols makes this an accessible approach for researchers.

As with any modification, the impact of a Met-to-Nle substitution must be carefully evaluated on a case-by-case basis. While often preserving or even enhancing biological activity, the change in hydrophobicity and side-chain structure can occasionally lead to unexpected effects on conformation and function. Therefore, a thorough analytical and functional characterization of the resulting peptide is paramount.

The continued exploration of norleucine and other unnatural amino acids in peptide design will undoubtedly lead to the development of more robust and effective peptide-based therapeutics and research tools.

VII. References

-

Redox Proteomics of Protein-bound Methionine Oxidation. PMC - PubMed Central. [Link]

-

Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. PMC - NIH. [Link]

-

HPLC for Peptides and Proteins: Principles, Methods and Applications. ResearchGate. [Link]

-

Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. Caltech. [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Harvard Apparatus. [Link]

-

A novel approach to investigate the effect of methionine oxidation on pharmacokinetic properties of therapeutic antibodies. NIH. [Link]

-

The recombinant amyloid-beta peptide Abeta1-42 aggregates faster and is more neurotoxic than synthetic Abeta1-42. PubMed. [Link]

-

HPLC Analysis and Purification of Peptides. PMC - PubMed Central. [Link]

-

Amyloid β-Peptide Neurotoxicity Assay Using Cultured Rat Cortical Neurons. ResearchGate. [Link]

-

In-Depth Characterization for Methionine Oxidization in Complementary Domain Region by Hydrophobic Interaction Chromatography. ACS Publications. [Link]

-

Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study. PubMed. [Link]

-

Using circular dichroism spectra to estimate protein secondary structure. PMC - NIH. [Link]

-

Protein oxidation and peroxidation. Portland Press. [Link]

-

Impact of methionine oxidation on the binding of human IgG1 to Fc Rn and Fc gamma receptors. ResearchGate. [Link]

-

Solution NMR Studies of the Aβ(1-40) and Aβ(1-42) Peptides Establish that the Met35 Oxidation State. Case Western Reserve University. [Link]

-

Synthetic peptide can inhibit toxicity, aggregation of protein in Alzheimer's disease, researchers show. UW News. [Link]

-

Methionine oxidation in human IgG2 Fc decreases binding affinities to protein A and FcRn. ResearchGate. [Link]

-

The Potential of a Protein Model Synthesized Absent of Methionine. MDPI. [Link]

-

Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? PubMed. [Link]

-

Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies: A Critical Check. LCGC International. [Link]

-

Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog. [Link]

-

Methionine in Proteins: It's not just for protein initiation anymore. PMC - PubMed Central. [Link]

-

Amyloid β-Peptide 25-35 Induces Neurotoxicity through the Up-Regulation of Astrocytic System Xc. MDPI. [Link]

-

Global incorporation of norleucine in place of methionine in cytochrome P450 BM-3 heme domain increases peroxygenase activity. PubMed. [Link]

Sources

- 1. Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A novel approach to investigate the effect of methionine oxidation on pharmacokinetic properties of therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methionine oxidation in human IgG2 Fc decreases binding affinities to protein A and FcRn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cheme.caltech.edu [cheme.caltech.edu]

- 6. Global incorporation of norleucine in place of methionine in cytochrome P450 BM-3 heme domain increases peroxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hplc.eu [hplc.eu]

- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. phmethods.net [phmethods.net]

- 12. harvardapparatus.com [harvardapparatus.com]

- 13. Redox Proteomics of Protein-bound Methionine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The recombinant amyloid-beta peptide Abeta1-42 aggregates faster and is more neurotoxic than synthetic Abeta1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Strategies for Incorporating N-Benzyl-Norleucine in Solid-Phase Peptide Synthesis

Abstract

N-alkylated amino acids are critical components in modern peptidomimetic design, conferring enhanced proteolytic stability, modulated conformation, and improved cell permeability. This guide provides a comprehensive technical overview of two robust strategies for incorporating N-Benzyl-Norleucine (N(Bzl)-Nle) into peptide sequences using Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS). We address the common challenge faced by researchers possessing N-Benzyl-L-norleucine methyl ester hydrochloride (Bzl-Nle-OMe HCl), a precursor that is not directly compatible with standard automated SPPS protocols.[1][2] This document details (1) the pre-synthesis preparation of a suitable Fmoc-N(Bzl)-Nle-OH building block and (2) an on-resin N-benzylation strategy via reductive amination. Both methodologies are presented with detailed, field-proven protocols, explanations of the underlying chemistry, and troubleshooting insights to empower researchers in drug discovery and peptide science.

Foundational Concepts: The Challenge with this compound

Solid-Phase Peptide Synthesis (SPPS) is a powerful technique where a peptide chain is assembled stepwise while its C-terminus is anchored to an insoluble resin support.[3] The standard Fmoc-SPPS workflow relies on two key features of the amino acid building blocks:

-

A temporarily protected Nα-amine (the Fmoc group), which is removed at the start of each cycle under basic conditions (e.g., piperidine).[4]

-

A free carboxylic acid at the C-terminus, which is activated to form a peptide bond with the deprotected N-terminus of the growing peptide chain on the resin.[5]

The precursor this compound fails on both counts. Its N-benzyl (Bzl) group is a stable, non-temporary protecting group, and its C-terminus is blocked as a methyl ester (OMe).[2][6] Direct use in a standard SPPS cycle is therefore not feasible. This guide provides two effective pathways to successfully incorporate the desired N(Bzl)-Nle residue.

Strategy 1: Pre-Synthesis of an SPPS-Compatible Building Block

The most direct, though labor-intensive, approach is to chemically convert the precursor into a ready-to-use Fmoc-N(Bzl)-Nle-OH monomer before commencing SPPS. This strategy is advantageous for large-scale or multiple syntheses where a well-characterized building block is desired.

The conversion involves three conceptual steps:

-

Saponification: The C-terminal methyl ester is hydrolyzed (typically using a base like NaOH or LiOH) to yield the free carboxylic acid, N-Benzyl-L-norleucine.[2]

-

Fmoc Protection: The secondary amine of N-Benzyl-L-norleucine is then protected with an Fmoc group, commonly using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl under basic conditions.

-

Purification: The final product, Fmoc-N(Bzl)-Nle-OH, must be rigorously purified (e.g., by column chromatography) to ensure high purity before use in SPPS.

Once obtained, this building block can be incorporated using a modified SPPS protocol that accounts for its steric hindrance, as detailed in Section 4.

Strategy 2: On-Resin N-Benzylation via Reductive Amination

A more flexible and often preferred alternative is to perform the N-benzylation reaction directly on the solid support after the norleucine residue has been incorporated into the peptide chain.[7] This method, known as reductive amination, avoids the need for a separate multi-step synthesis of the building block.[8]

The core principle is to couple a standard Fmoc-Nle-OH monomer, deprotect its N-terminus, and then react the now-free primary amine with benzaldehyde to form a Schiff base (imine), which is subsequently reduced in situ to the stable N-benzyl secondary amine.[7][8]

Workflow for On-Resin N-Benzylation

Caption: Workflow for on-resin N-benzylation of a norleucine residue.

Detailed Protocol for On-Resin Reductive Amination

This protocol assumes the synthesis is at the stage where the N-terminal Fmoc-Nle residue has just been deprotected, exposing the primary amine.

-

Resin Preparation: Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) and dry under a nitrogen stream.

-

Imine Formation:

-

Prepare a solution of 1% acetic acid in N,N-dimethylformamide (DMF).

-

Swell the resin in this solution for 10 minutes.

-

Add benzaldehyde (10 equivalents relative to resin loading).

-

Allow the vessel to shake at room temperature for 1 hour.

-

-

Reduction:

-

Add sodium cyanoborohydride (NaBH₃CN) (10 equivalents) to the reaction vessel. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Allow the reaction to proceed for 12-16 hours at room temperature.

-

-

Washing and Capping:

-

Drain the reaction solution and wash the resin extensively with DMF (5x), DCM (5x), and MeOH (3x).

-

To cap any unreacted primary amines, treat the resin with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 30 minutes.

-